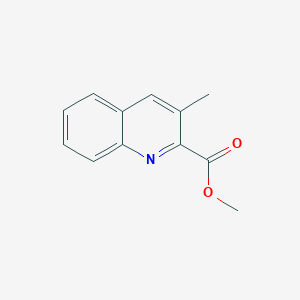

Methyl 3-methylquinoline-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methylquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-7-9-5-3-4-6-10(9)13-11(8)12(14)15-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSEXVWDWSUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449645 | |

| Record name | Methyl 3-methylquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53821-46-8 | |

| Record name | Methyl 3-methylquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of Methyl 3-methylquinoline-2-carboxylate for organic synthesis

This is an in-depth technical guide on the chemical properties and synthetic utility of Methyl 3-methylquinoline-2-carboxylate , structured for researchers and drug development professionals.

A Key Scaffold for Alkaloid Synthesis and Medicinal Chemistry

Executive Summary & Significance

This compound (CAS: 53821-46-8 ) is a specialized quinoline derivative that serves as a critical intermediate in the total synthesis of bioactive alkaloids, most notably Nothapodytine B (Mappicine Ketone) and Camptothecin analogs. Unlike its isomer, methyl 2-methylquinoline-3-carboxylate, this compound features a methyl group at the C3 position and an ester at the C2 position. This specific substitution pattern imparts unique electronic properties, making the C3-methyl group less acidic than typical quinaldine (2-methyl) derivatives but highly susceptible to radical functionalization.

Its primary utility lies in its role as a "B-ring" synthon in the construction of tetracyclic and pentacyclic fused heteroaromatic systems used in antiviral and antitumor drug discovery.

Physicochemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 53821-46-8 |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Appearance | Yellow oil to low-melting solid (dependent on purity/crystallinity) |

| Solubility | Soluble in CH₂Cl₂, EtOAc, MeOH; Insoluble in H₂O |

| Key Functional Groups | Methyl ester (C2), Methyl group (C3), Quinoline nitrogen |

| pKa (Calculated) | ~2.5 (Quinoline nitrogen conjugate acid) |

Synthetic Methodologies

The most robust route to this compound utilizes the Friedländer Annulation , a condensation reaction between a 2-aminoaryl aldehyde and an

Protocol: Modified Friedländer Synthesis

This method, adapted from the work of Danishefsky et al. , provides high regioselectivity and yield.

-

Reagents:

-

Substrate A: 2-Aminobenzaldehyde.

-

Substrate B: Methyl 2-oxobutyrate (or 2-oxobutyric acid followed by esterification).

-

Catalyst/Solvent: Sodium methoxide (NaOMe) in Methanol (MeOH), followed by acidic workup or reflux.

-

-

Mechanism:

-

Step 1 (Imine Formation): The amino group of 2-aminobenzaldehyde attacks the ketone carbonyl of methyl 2-oxobutyrate (favored over the ester carbonyl due to electrophilicity).

-

Step 2 (Aldol Condensation): The

-methylene protons of the intermediate undergo base-catalyzed deprotonation, attacking the aldehyde carbonyl of the benzaldehyde moiety. -

Step 3 (Dehydration): Elimination of water aromatizes the system to form the quinoline ring.

-

-

Detailed Workflow:

Dissolve 2-aminobenzaldehyde (1.0 eq) and methyl 2-oxobutyrate (1.2 eq) in MeOH. Add NaOMe (2.0 eq) and reflux under N₂ for 12 hours. Cool the mixture, acidify with concentrated H₂SO₄ (caution: exotherm), and reflux for an additional 24 hours to ensure cyclization and esterification. Neutralize with aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (15% EtOAc/Hexanes) to yield the product as a yellow oil.

Synthesis Pathway Diagram

Figure 1: The Friedländer annulation pathway for the regioselective synthesis of the target quinoline scaffold.

Reactivity Profile & Transformations

The chemical behavior of this compound is defined by the interplay between the electron-deficient quinoline ring, the reactive ester at C2, and the methyl group at C3.

C3-Methyl Group Functionalization (Radical Bromination)

Unlike the methyl group at C2 (quinaldine), which is acidic and can be deprotonated by strong bases (e.g., LDA, n-BuLi), the C3-methyl group is relatively inert to deprotonation .

-

Reactivity Logic: The C3 position is not in direct conjugation with the ring nitrogen's electron-withdrawing effect to the same extent as C2 or C4. Therefore, functionalization requires radical pathways .

-

Key Reaction: Wohl-Ziegler Bromination .

-

Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzene (reflux).

-

Product: Methyl 3-(bromomethyl)quinoline-2-carboxylate.

-

Utility: This bromomethyl derivative is a potent electrophile, allowing for the attachment of other fragments (e.g., via nucleophilic substitution) to build complex alkaloids like Nothapodytine B.

-

C2-Ester Manipulations

The C2-ester is electronically activated by the adjacent ring nitrogen (an electron sink), making it highly susceptible to nucleophilic attack.

-

Hydrolysis: Readily converts to 3-methylquinoline-2-carboxylic acid using LiOH in THF/H₂O. This acid is a precursor for decarboxylation or amide coupling.

-

Reduction:

-

Partial Reduction: DIBAL-H (at -78°C) yields the aldehyde .

-

Full Reduction: LiAlH₄ yields (3-methylquinolin-2-yl)methanol .

-

Ring Reduction

The pyridine ring of the quinoline system can be selectively reduced to the 1,2,3,4-tetrahydroquinoline derivative using H₂/Pd-C or NaBH₃CN in acidic media. This destroys aromaticity but creates a secondary amine handle for further functionalization.

Reactivity Logic Diagram

Figure 2: Divergent reactivity profile showing selective transformations at the C3-methyl, C2-ester, and quinoline core.

Applications in Drug Discovery

The primary value of this compound is its use as a scaffold for Camptothecin analogs and Nothapodytine B .

Case Study: Synthesis of Nothapodytine B

Nothapodytine B (Mappicine Ketone) is an antiviral alkaloid.[1] The synthesis relies on the C3-methyl group of our target compound.[2]

-

Bromination: this compound is converted to the bromomethyl derivative.

-

Coupling: The bromomethyl species undergoes alkylation with a pyridone or indolizine fragment.

-

Cyclization: An intramolecular Heck reaction or Friedel-Crafts cyclization closes the D/E rings, forming the pentacyclic core characteristic of the camptothecin family.

References

-

Danishefsky, S. J., et al. (1998). "Total Synthesis of Nothapodytine B and (-)-Mappicine." Journal of the American Chemical Society, 120(5), 1218–1219.

-

Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

-

Boger, D. L., & Hong, J. (1998). "Total Synthesis of Nothapodytine B and Mappicine." Journal of the American Chemical Society, 120, 1218.

-

PubChem Compound Summary. (2025). "Methyl quinoline-2-carboxylate derivatives."[2][3] National Library of Medicine.

-

BenchChem. (2025). "Synthesis and Reactivity of Quinoline-2-Carboxylates."

Sources

Methyl 3-methylquinoline-2-carboxylate CAS number and molecular weight

[1][2]

Executive Summary

Methyl 3-methylquinoline-2-carboxylate (CAS: 53821-46-8 ) is a specialized heterocyclic building block used primarily in the total synthesis of camptothecin-related alkaloids and antiviral agents. Characterized by a quinoline core substituted with a methyl group at the C3 position and a methyl ester at C2, it serves as a critical intermediate for generating fused ring systems found in natural products like Nothapodytine B and Mappicine .

This guide provides a comprehensive technical analysis, including validated synthesis protocols, physicochemical properties, and applications in medicinal chemistry.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

Core Identifiers

| Parameter | Specification |

| CAS Number | 53821-46-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| SMILES | COC(=O)C1=NC2=CC=CC=C2C=C1C |

| InChI Key | CILJSZLWPHTUIP-UHFFFAOYSA-N |

Physical Properties

| Property | Data | Note |

| Appearance | Yellow Oil to Low-Melting Solid | Reported in synthesis of Mappicine [1]. |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, EtOAc, MeOH | Lipophilic ester functionality.[1] |

| Boiling Point | Not standardly reported | Purified via chromatography; distillation may cause degradation. |

| Purity Grade | Typically >97% (HPLC/NMR) | Required for total synthesis applications. |

Synthesis & Manufacturing Protocols

The most authoritative synthesis of this compound is derived from the Friedländer condensation modification described by Boger and Hong (1998) and Danishefsky. This route avoids the harsh conditions of traditional Pfitzinger reactions and allows for in situ esterification.

Validated Protocol: Modified Friedländer Condensation

Objective: Synthesis of this compound from 2-aminobenzaldehyde.

Reagents:

-

Substrate A: 2-Aminobenzaldehyde (1.0 equiv)

-

Substrate B: 2-Oxobutyric acid (1.2 equiv)

-

Base: Sodium Methoxide (NaOMe) (2.0 equiv)

-

Acid/Solvent: Conc. H₂SO₄ / Methanol (MeOH)

Step-by-Step Methodology:

-

Condensation (Base-Catalyzed):

-

Dissolve 2-aminobenzaldehyde (e.g., 8.0 g) and 2-oxobutyric acid (8.0 g) in dry MeOH (300 mL).

-

Add NaOMe (7.0 g) to the solution.[2]

-

Heat the mixture to reflux under an inert atmosphere (N₂) for 12 hours .

-

Mechanism:[3][2][4][5][6][7] The base promotes the aldol-type condensation between the amine and the ketone carbonyl, followed by cyclization.

-

-

Esterification (Acid-Catalyzed):

-

Cool the reaction mixture to room temperature.

-

Cautiously add concentrated H₂SO₄ (approx.[2] 2.0 equiv relative to base, e.g., 7 mL).[2]

-

Heat the solution to reflux again for 24 hours .

-

Mechanism:[3][2][4][5][6][7] This step drives the dehydration to aromatize the quinoline ring and simultaneously esterifies the carboxylic acid group with methanol.

-

-

Work-up & Purification:

Reaction Pathway Diagram

Figure 1: Two-stage one-pot synthesis via modified Friedländer condensation.

Analytical Characterization

To validate the identity of the synthesized compound, the following NMR specifications should be met (Solvent: CDCl₃, 400 MHz) [1]:

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 8.25 | Doublet (J=8.6 Hz) | 1H | Ar-H (C8) |

| ¹H | 7.86 | Singlet | 1H | Ar-H (C4) |

| ¹H | 7.73 | Triplet (ddd) | 1H | Ar-H |

| ¹H | 7.67 | Doublet | 1H | Ar-H |

| ¹H | 7.56 | Triplet (ddd) | 1H | Ar-H |

| ¹H | 4.13 | Singlet | 3H | -OCH₃ (Ester) |

| ¹H | 2.65 | Singlet | 3H | -CH₃ (C3 Methyl) |

Key Diagnostic Signals:

-

The singlet at δ 7.86 confirms the substitution at C3 (proton at C4 is isolated).

-

The methyl singlet at δ 2.65 is characteristic of an aromatic methyl group deshielded by the ring current.

Applications in Drug Development

Total Synthesis of Antiviral Alkaloids

This compound is a strategic intermediate for the synthesis of Mappicine and Nothapodytine B .

-

Mechanism: The ester group at C2 serves as a handle for reduction to an alcohol or aldehyde, which then undergoes further condensation (e.g., with a tricyclic ketone) to form the pentacyclic core of these alkaloids.

-

Therapeutic Relevance: These compounds exhibit potent activity against Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV).

Kinase Inhibitor Scaffolds

Quinoline-2-carboxylates are privileged structures in kinase inhibition.

-

VEGFR-2 Inhibition: Analogous 3-methylquinoxaline derivatives have shown potential as VEGFR-2 inhibitors [2]. The 3-methylquinoline scaffold provides a similar steric profile, occupying the hydrophobic pocket of the ATP-binding site.

-

H-PGDS Inhibitors: Quinoline-3-carboxamides (isomeric to this target) are inhibitors of Hematopoietic Prostaglandin D Synthase. This compound serves as a regiospecific control or starting material for C2-modified analogs.

Drug Discovery Workflow

Figure 2: Application of the compound as a divergent intermediate in medicinal chemistry.

Safety & Handling

While specific toxicological data for this intermediate is limited, it should be handled according to protocols for functionalized quinolines.

-

Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The ester group is susceptible to hydrolysis under humid conditions.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and purification.

References

-

Boger, D. L., & Hong, J. (1998).[2] Total Synthesis of Nothapodytine B and (-)-Mappicine. Journal of the American Chemical Society, 120(6), 1218–1222.

-

El-Mekabaty, A., et al. (2021).[3] Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732–1750.

-

Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(8), 999-1003.

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 12826723 (this compound).

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Friedlander quinoline synthesis [quimicaorganica.org]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Friedlaender Synthesis [organic-chemistry.org]

Solubility Profile of Methyl 3-methylquinoline-2-carboxylate in Polar Aprotic Solvents

[1][2]

Executive Summary & Compound Profile

This compound is a quinoline derivative characterized by a fused benzene-pyridine ring system substituted with a methyl group at the C3 position and a methyl ester at the C2 position.[1] Unlike its carboxylic acid precursor, the ester functionality significantly reduces intermolecular hydrogen bonding, enhancing solubility in aprotic organic media while reducing aqueous solubility.[2]

-

Molecular Formula: C₁₂H₁₁NO₂[1]

-

Physical State: Typically an off-white to pale yellow solid.[1]

-

Predicted LogP: ~2.5 – 2.9 (Lipophilic)

Core Solubility Directive

For biological assays and synthetic stock solutions, DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) are the primary solvents of choice.[2] The compound exhibits high solubility in these media due to strong dipole-dipole interactions and

Solubility Profile in Polar Aprotic Solvents

The following data synthesizes structural analogue behavior (e.g., 3-Methylquinoxaline-2-carboxylic acid) and standard quinoline ester properties.

| Solvent | Polarity Index ( | Solubility Potential | Primary Application | Mechanistic Insight |

| DMSO | 7.2 | High (>50 mg/mL) | Cryostocks, HTS Assays | Strong interaction between DMSO sulfoxide oxygen and quinoline |

| DMF | 6.4 | High (>40 mg/mL) | Synthesis, Coupling Rxns | Excellent solvation of the ester moiety; prevents aggregation. |

| NMP | 6.7 | Very High (>60 mg/mL) | Scale-up, Flow Chemistry | High boiling point prevents evaporation; super-solubilizer for stubborn solids.[1][2] |

| Acetonitrile | 5.8 | Moderate (~10-25 mg/mL) | HPLC, Crystallization | Good for analytical standards; less solvating power than DMSO for high conc.[1] |

| Acetone | 5.1 | Moderate | Purification | Useful for recrystallization; high volatility allows easy removal.[1] |

Critical Note on Aqueous Stability: While soluble in polar aprotic solvents, this compound is hydrophobic .[2] Dilution of high-concentration DMSO stocks (>10 mM) into aqueous buffers (PBS, Media) may result in rapid precipitation ("crashing out") if the final organic percentage is <1%.[2]

Technical Protocol: Thermodynamic Solubility Determination

A self-validating workflow to empirically determine the exact solubility limit in any solvent.[1]

Objective

To determine the saturation solubility of this compound using a Shake-Flask method coupled with HPLC-UV quantification.

Materials

-

Solvent: Anhydrous DMSO (or solvent of interest).[2]

-

Equipment: Thermomixer, Centrifuge (15,000 rpm), HPLC-UV/Vis.

Step-by-Step Methodology

-

Supersaturation:

-

Equilibration (The "Shake"):

-

Place the tube in a thermomixer at 25°C.

-

Agitate at 800 rpm for 24 hours.

-

Why: This ensures the system reaches thermodynamic equilibrium, distinguishing it from kinetic solubility (which is often overestimated).[2]

-

-

Phase Separation:

-

Quantification:

Visualization: Solubility & Handling Workflow

The following diagram illustrates the decision matrix for handling this compound, ensuring sample integrity from solid state to assay condition.

Caption: Operational workflow for solubilizing and verifying this compound stocks.

Applications & Implications

Biological Assays (In Vitro)

When using this compound in cell-based assays, the "Crash-Out" phenomenon is the primary failure mode.[1][2]

-

Protocol: Prepare a 1000x stock in DMSO. Dilute into media while vortexing rapidly.[1]

-

Limit: Do not exceed 0.5% v/v DMSO final concentration to avoid solvent toxicity, which can mask compound effects.[2]

Chemical Synthesis (Intermediate Use)

-

Reaction Medium: The compound is stable in DMF/DMSO up to 100°C. For hydrolysis (saponification to the acid), Methanol/THF mixtures are preferred over pure DMSO to facilitate workup.[2]

-

Purification: If the compound needs re-purification, Ethyl Acetate/Hexane systems are effective for silica chromatography, implying the compound is soluble in moderately polar organic solvents but retains significant lipophilicity.[2]

Storage Stability

References

-

BenchChem. Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from BenchChem Technical Guides.[1] Link[2]

-

National Toxicology Program (NTP). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.[1] (2003).[5] Link[2]

-

Cayman Chemical. 3-Methylquinoxaline-2-carboxylic Acid Product Information. (Proxy data for structural analogue solubility). Link

-

PubChem. Methyl quinoline-2-carboxylate (Compound Summary). National Library of Medicine.[1] Link

-

Master Organic Chemistry. Polar Protic vs Polar Aprotic Solvents. (2012).[6] Link

Sources

- 1. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. 53821-46-8|this compound|BLD Pharm [bldpharm.com]

- 4. 30160-03-3 | Methyl 2-methylquinoline-3-carboxylate - Moldb [moldb.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Safety data sheet (SDS) and handling precautions for Methyl 3-methylquinoline-2-carboxylate

An In-Depth Technical Guide to the Safe Handling of Methyl 3-methylquinoline-2-carboxylate

Introduction: Navigating the Safety Profile of a Niche Quinoline Derivative

This compound is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] As researchers and drug development professionals increasingly work with novel substituted quinolines, a thorough understanding of their safe handling and reactivity is paramount.

Compound Profile and Physicochemical Properties

Understanding a compound's physical and chemical properties is the first step in a comprehensive safety assessment. While experimental data for this compound is scarce, we can infer key properties from its structure and data available for its isomers.

| Property | Value (Estimated or from Analogues) | Source / Rationale |

| Chemical Formula | C₁₂H₁₁NO₂ | Based on chemical structure.[7] |

| Molecular Weight | 201.22 g/mol | Based on chemical structure.[7] |

| Appearance | Expected to be a solid (powder/crystalline) | Analogy with similar compounds like Methyl 3-isoquinolinecarboxylate which is a powder.[8] |

| Melting Point | Not available. Isomer Methyl 3-isoquinolinecarboxylate: 86-88 °C. | [8] |

| Solubility | Expected to be slightly soluble in water, soluble in organic solvents. | General property of similar organic compounds.[9] |

| CAS Number | 53821-46-8 | [3] |

Hazard Identification and GHS Classification (Inferred)

Based on the hazard classifications of analogous compounds like 3-methylquinoline and other quinoline derivatives, this compound should be handled as a hazardous substance.[4][10] The following GHS classifications are inferred and should be adopted as a precautionary measure.

-

Acute Toxicity, Dermal & Inhalation (Category 4): H312+H332 - Harmful in contact with skin or if inhaled.[4][11]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[6][11]

-

Serious Eye Damage/Eye Irritation (Category 2A/1): H318/H319 - Causes serious eye damage or irritation.[4][6]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[4][6][8]

-

Carcinogenicity (Category 2): H351 - Suspected of causing cancer.[4][10]

Expert Insight: The quinoline ring itself is associated with toxicity and potential carcinogenicity.[12][13] The presence of alkyl and ester functional groups can modify the compound's reactivity and bioavailability, but the underlying hazards of the core structure must be respected. Therefore, treating this compound as a suspected carcinogen and a potent irritant is a critical and non-negotiable starting point for any risk assessment.

Emergency Protocols and First-Aid Measures

Rapid and appropriate first-aid response is critical to mitigating exposure. The following procedures are derived from established protocols for quinoline-based compounds.[4][5][14]

-

In Case of Inhalation: Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[4][15]

-

In Case of Skin Contact: Immediately remove all contaminated clothing and shoes.[5] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[15] If skin irritation persists, seek medical attention.

-

In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure complete rinsing.[5][15] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.[4]

-

In Case of Ingestion: Do NOT induce vomiting.[4] Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person.[14][15] Seek immediate medical attention.[5]

Laboratory Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation and inhalation of dust or aerosols.

-

Chemical Fume Hood: All weighing, transferring, and handling of the solid compound must be performed inside a certified chemical fume hood.[16] This is non-negotiable due to the inhalation hazard and suspected carcinogenicity.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust.[4][10]

-

Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible and tested regularly.[16]

Personal Protective Equipment (PPE): The Last Barrier

Proper PPE is essential to prevent dermal and eye contact.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves, that have been inspected for integrity before use. Dispose of contaminated gloves properly after use.[9][15]

-

Eye and Face Protection: Use tightly fitting safety goggles.[17] When there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.[5]

-

Skin and Body Protection: A standard laboratory coat must be worn and kept buttoned.[9] For larger quantities, chemical-resistant clothing may be necessary.

-

Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate particulate filters (e.g., N95 or P100) is required.[5][15]

Safe Handling Workflow

The following workflow diagram illustrates the logical steps for safely handling this compound in a research setting.

Caption: A workflow for the safe handling of quinoline derivatives.

Storage, Stability, and Incompatibilities

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][17] The storage area should be locked.[4][11] Keep away from direct sunlight and sources of ignition.[9][12]

-

Stability: The material may darken upon storage, which is common for quinoline derivatives.[9] While generally stable, it should be protected from incompatible materials.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, as these can initiate exothermic or violent reactions.[5]

Accidental Release and Disposal

Prompt and correct action during a spill is essential to prevent wider contamination and exposure.

Spill Cleanup Protocol

-

Evacuate: Evacuate non-essential personnel from the immediate area.[4][15]

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

-

Contain: Prevent the spill from entering drains or waterways.[14][17]

-

Absorb: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[15][18] If a liquid solution is spilled, cover with an inert absorbent material like sand or diatomite, then collect it for disposal.[11][14]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[4]

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[16] Disposal must be carried out through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][15] Do not dispose of it down the drain or in household garbage.[11][17]

Reactivity Profile and Hazard Relationships

The reactivity of this compound is dictated by the quinoline ring and the ester functional group.

-

Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) will be formed.[5][15]

-

Hydrolysis: As an ester, it can be hydrolyzed under acidic or basic conditions. While not inherently hazardous, this can change the compound's properties.

-

Reactions to Avoid: Contact with strong oxidizing agents, acids, and bases should be avoided.[5]

The following diagram illustrates the logical relationships between the compound's properties and the necessary safety precautions.

Caption: Relationship between compound hazards and safety controls.

Conclusion

While this compound is a specialized research chemical without a dedicated and comprehensive safety dossier, a robust safety protocol can be effectively constructed by analyzing data from its structural analogues. Researchers and drug development professionals must handle this compound with the high degree of caution afforded to irritants, acutely toxic substances, and suspected carcinogens. Strict adherence to engineering controls, consistent use of appropriate personal protective equipment, and a thorough understanding of emergency procedures are essential for mitigating risks and ensuring a safe laboratory environment.

References

-

Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738. (n.d.). PubChem. [Link]

-

material safety data sheet - methyl 2-chloroquinoline-3-carboxylate. (2025, December 16). Capot Chemical. [Link]

-

Safety data sheet - 2-Methylquinoline. (2023, March 28). CPAchem. [Link]

-

Quinoline - SAFETY DATA SHEET. (2025, May 13). PENTA. [Link]

-

Material Safety Data Sheet - Quinoline, 96%. (2005, October 3). Sciencelab.com. [Link]

-

Quinoline | C9H7N | CID 7047. (n.d.). PubChem. [Link]

-

Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. (2015, December 28). MDPI. [Link]

-

Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. (2018, October). ResearchGate. [Link]

-

Discovery of new 3-methylquinoxalines as potential anti-cancer agents... (n.d.). PMC - NIH. [Link]

-

Acute Toxicologic Evaluation of Methyl-3-Phenyl-Quinoline-5-Carboxylate. (2025, August 10). ResearchGate. [Link]

-

The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC. [Link]

-

Synthetic and Pharmacophoric Utility of Quinazoline Motif in Drug Design. (2026, February 13). IntechOpen. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). Royal Society of Chemistry. [Link]

-

Deprotonation of 2- and 3-methylquinoline. (2016, October 27). Chemistry Stack Exchange. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 53821-46-8|this compound|BLD Pharm [bldpharm.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 30160-03-3 | Methyl 2-methylquinoline-3-carboxylate - Moldb [moldb.com]

- 8. Methyl-3-isochinolincarboxylat 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 11. cpachem.com [cpachem.com]

- 12. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. capotchem.com [capotchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. datasheets.scbt.com [datasheets.scbt.com]

High-Resolution Crystal Structure Analysis of Methyl 3-methylquinoline-2-carboxylate: A Technical Framework

Executive Summary & Pharmacological Context

Methyl 3-methylquinoline-2-carboxylate (C₁₂H₁₁NO₂) represents a critical structural scaffold in medicinal chemistry, specifically within the quinoline-2-carboxylate class. These derivatives serve as vital pharmacophores for antimalarial agents, metallo-enzyme inhibitors, and antitumor candidates.

From a crystallographic perspective, this specific molecule offers a unique case study in steric-induced conformational twisting . Unlike its planar analogs, the presence of a methyl group at the C3 position introduces significant steric hindrance against the C2-carboxylate moiety. This guide provides a rigorous framework for synthesizing, crystallizing, and structurally resolving this molecule, focusing on the interplay between intramolecular sterics and intermolecular packing forces.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is non-negotiable. The following protocol utilizes a modified esterification of 3-methylquinoline-2-carboxylic acid, optimized for crystal growth.

Synthetic Route (Optimized)

The synthesis proceeds via the esterification of the carboxylic acid precursor, often derived from a Pfitzinger or Friedländer condensation.

Reaction Scheme:

| Step | Operation | Critical Parameter |

| 1. Solvation | Dissolve 3-methylquinoline-2-carboxylic acid (1.0 eq) in anhydrous Methanol (20 vol). | Moisture control prevents hydrolysis. |

| 2. Catalysis | Add conc. H₂SO₄ (0.1 eq) dropwise at 0°C. | Exothermic control is vital to avoid tar formation. |

| 3. Reflux | Heat to reflux (65°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1). | Completion indicated by disappearance of acid spot ( |

| 4. Workup | Neutralize with sat. NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄. | Ensure pH 7.0–7.5 to prevent ester hydrolysis. |

| 5. Isolation | Rotary evaporate to yield crude solid (Yield >85%). | Solid should be off-white/yellow. |

Crystallization Strategy

Standard recrystallization often yields microcrystalline powder. For XRD-quality single crystals (dimensions

-

Solvent System: Ethanol/Hexane (1:1) or pure Methanol.

-

Protocol: Dissolve 50 mg of purified ester in 5 mL of warm ethanol. Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Cover with parafilm and pierce 3–4 small holes.

-

Incubation: Store at 4°C in a vibration-free environment for 48–72 hours.

-

Target Morphology: Colorless blocks or prisms.

X-Ray Diffraction Data Collection

This section details the acquisition parameters required to resolve the steric torsion angle with high precision.

Instrument Configuration

-

Radiation Source: Mo-K

( -

Temperature: 100 K (Cryostream).

-

Why? Cooling freezes the rotation of the methyl groups (C3-Me and Ester-Me), reducing thermal ellipsoids and allowing precise location of hydrogen atoms.

-

Data Processing Workflow

The following Graphviz diagram outlines the logic flow from crystal harvesting to structure solution.

Figure 1: Standardized workflow for single-crystal X-ray diffraction analysis of organic esters.

Structural Analysis & Supramolecular Architecture

Upon solving the structure (typically in Monoclinic

Intramolecular Sterics: The "Twist"

In 2-unsubstituted quinoline esters, the carboxylate group is often coplanar with the quinoline ring to maximize

-

Key Metric to Measure: The torsion angle

(C3-C2-C -

Expected Observation: Significant deviation from

or

Intermolecular Interactions

The crystal packing is driven by a hierarchy of weak forces, as the molecule lacks strong hydrogen bond donors (no -OH or -NH).

-

Stacking: Inversion-related quinoline rings typically stack in a "head-to-tail" fashion.

-

Measurement: Centroid-to-centroid distance (

). Typical range:

-

-

C-H

O Interactions: The carbonyl oxygen acts as an acceptor for aromatic protons from neighboring molecules, forming

Interaction Logic Diagram

The following diagram visualizes the causality between the steric bulk and the resulting crystal lattice features.

Figure 2: Causal relationship between intramolecular steric hindrance and supramolecular assembly.

References

-

Synthesis & Properties

-

Crystallographic Methodology (Analogous Structures)

-

Bazgir, A. (2009).[2] Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E. Retrieved from

-

Bouhfid, R., et al. (2011). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. PMC - NIH. Retrieved from

-

-

General Quinoline Carboxylate Analysis

-

BenchChem. (2025).[3] Crystal Structure of Quinoline-2-carboxylic Acid. Retrieved from

-

Sources

Literature review of 3-methylquinoline derivatives in medicinal chemistry

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). Within this broad class, 3-methylquinoline derivatives occupy a unique niche. The introduction of a methyl group at the C3 position is not merely a steric modification; it often serves as a "metabolic block," preventing oxidative metabolism at a reactive site, or as a conformational lock that enhances binding affinity in hydrophobic pockets. This guide analyzes the synthesis, pharmacology, and structure-activity relationships (SAR) of 3-methylquinoline derivatives, providing actionable insights for drug design.

Synthetic Strategies: From Classic to Green Chemistry

Accessing the 3-methylquinoline core requires specific condensation strategies. While the classic Skraup and Doebner-Miller syntheses are foundational, they are often plagued by harsh conditions and poor regioselectivity. Modern medicinal chemistry has shifted toward transition-metal-catalyzed and acid-mediated multicomponent reactions.

Comparative Synthetic Pathways

The following diagram illustrates the evolution of synthetic routes, contrasting the traditional Doebner-Miller approach with a modern, microwave-assisted Nafion-catalyzed protocol.

Caption: Comparison of the classic Doebner-Miller synthesis (red) versus the modern Nafion-catalyzed microwave protocol (green) for accessing 3-methylquinolines.

Detailed Protocol: Microwave-Assisted Synthesis

Source: Adapted from recent green chemistry methodologies (e.g., MDPI, 2021).

Objective: Synthesis of 2-ethyl-3-methylquinoline from aniline and propionaldehyde.

Reagents:

-

Aniline (1.0 mmol)

-

Propionaldehyde (3.0 mmol)

-

Nafion® NR50 (100 mg, solid acid catalyst)

-

Solvent: Water or Ethanol (Green solvent)

Procedure:

-

Preparation: In a microwave-safe reaction vial, combine aniline (1.0 equiv) and propionaldehyde (3.0 equiv).

-

Catalyst Addition: Add Nafion® NR50 beads (10-20% w/w relative to substrate).

-

Irradiation: Seal the vial and place it in a microwave reactor. Set parameters to 100°C and 300 W power. Irradiate for 30 minutes .

-

Note: The microwave heating promotes rapid imine formation and subsequent cyclization/dehydrogenation.

-

-

Work-up: Cool the mixture to room temperature. Filter the mixture to recover the Nafion® catalyst (reusable).

-

Extraction: Dilute the filtrate with ethyl acetate (10 mL) and wash with brine (2 x 5 mL). Dry the organic layer over anhydrous

. -

Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane/EtOAc 9:1) to afford the product as a pale yellow oil/solid.

Validation:

-

Yield: Expected 80-90%.

-

1H NMR (CDCl3): Look for the characteristic methyl singlet at ~2.44 ppm (C3-Me) and the ethyl quartet/triplet patterns.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The 3-methyl group is a critical modulator of biological activity. In many cases, it acts as a "Magic Methyl," significantly altering the pharmacological profile compared to the 3-H analog.

Antimalarial Activity: The Sontochin Connection

Historically, Sontochin (3-methyl-7-chloroquinoline) was a precursor to Chloroquine. While Chloroquine became the standard, Sontochin derivatives have resurfaced due to resistance issues.

-

Mechanism: Like Chloroquine, these derivatives inhibit the polymerization of toxic heme into hemozoin within the parasite's digestive vacuole.

-

The 3-Methyl Effect: The C3-methyl group increases lipophilicity and can sterically hinder drug efflux transporters (PfCRT) that are responsible for Chloroquine resistance.

Table 1: Comparative Antimalarial Potency (IC50 against P. falciparum)

| Compound | Substituent (C3) | Strain (Sensitivity) | IC50 (nM) | Notes |

| Chloroquine | H | 3D7 (Sensitive) | 6.7 | Standard reference. |

| Chloroquine | H | Dd2 (Resistant) | 200+ | High resistance observed. |

| Sontochin | Methyl | Dd2 (Resistant) | 8 - 20 | Retains potency against resistant strains.[1] |

| PH-203 | Aryl/Alkyl | Dd2 (Resistant) | < 5 | 3-substitution enhances lipophilic binding. |

Anticancer Activity: Kinase & DNA Targeting

In oncology, 3-methylquinolines are often designed as Type II kinase inhibitors or DNA intercalators.

-

Target: c-Met kinase, EGFR, and DNA intercalation (Topo II inhibition).

-

SAR Insight: The 3-methyl group often fills a small hydrophobic pocket in the ATP-binding site of kinases, improving selectivity over homologous enzymes.

SAR Logic Map

The following diagram details how specific substitutions around the 3-methylquinoline core drive biological outcomes.

Caption: SAR map highlighting the functional roles of substituents. The 3-methyl group is pivotal for metabolic stability and overcoming transporter-mediated resistance.

Mechanism of Action: Heme Polymerization Inhibition

For antimalarial 3-methylquinolines, the primary mode of action is the inhibition of hemozoin formation. The 3-methyl group does not interfere with the essential

Caption: Mechanism of Action.[2] 3-Methylquinolines bind to toxic free heme, preventing its detoxification into hemozoin, leading to parasite death via oxidative stress.

References

-

Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health (PMC). Available at: [Link]

-

Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines. MDPI Molecules. Available at: [Link][3]

-

Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link][3]

-

Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline. Organic Chemistry Portal. Available at: [Link]

Sources

Ionization Dynamics and pKa Profiling of Methyl 3-methylquinoline-2-carboxylate: A Technical Whitepaper

Executive Summary

Methyl 3-methylquinoline-2-carboxylate (CAS: 53821-46-8) is a highly functionalized heterocyclic scaffold utilized extensively in medicinal chemistry and organic synthesis. Accurately profiling its ionization properties—specifically its acid dissociation constant (pKa)—is a critical prerequisite for predicting its lipophilicity (logD), membrane permeability, and formulation behavior during drug development. This whitepaper provides a rigorous mechanistic analysis of its ionization causality and outlines field-proven, self-validating experimental workflows for precise pKa determination.

Mechanistic Analysis of Ionization: Electronic Causality

The primary ionizable center in this compound is the endocyclic quinoline nitrogen. The intrinsic basicity of an unsubstituted quinoline nitrogen is moderate, exhibiting an aqueous pKa of approximately 4.94[1]. However, the specific substitution pattern of this molecule drastically alters its electronic landscape and subsequent proton-affinity:

-

The 2-Methoxycarbonyl Group (Ester Effect): Positioned adjacent to the nitrogen, the ester group exerts a profound electron-withdrawing effect through both inductive (-I) and resonance (-M) mechanisms. By pulling electron density away from the nitrogen lone pair, it significantly decreases the nitrogen's ability to stabilize a positive charge (accept a proton). This drastically lowers the basicity of the molecule. Analog data supports this causality; for instance, the introduction of an ester group in ethyl quinoline-2-carboxylate drops the predicted pKa to 2.07[2].

-

The 3-Methyl Group (Alkyl Effect): Conversely, the methyl group at the C3 position provides a weak electron-donating inductive effect (+I) and hyperconjugation. This slightly enriches the electron density of the aromatic system, marginally stabilizing the protonated nitrogen and increasing the pKa. For context, the addition of a 3-methyl group to quinoline (forming 3-methylquinoline) raises the pKa to 5.17[3].

Synthesis of Effects: By synthesizing these opposing electronic forces, the predicted aqueous pKa of the quinoline nitrogen in this compound is estimated to be 2.3 (± 0.2) . At physiological pH (7.4), the compound exists >99.99% in its neutral, un-ionized free base form, rendering it highly lipophilic.

Ionization equilibrium and electronic substituent effects on the quinoline core.

Quantitative Data: Comparative Ionization Profiles

To contextualize the estimated pKa, the following table summarizes the quantitative ionization data of structurally related quinoline derivatives, demonstrating the isolated impact of each functional group.

| Compound | Substituent(s) | Experimental/Predicted pKa | Reference |

| Quinoline | None | 4.94 | [1] |

| 3-Methylquinoline | 3-CH₃ | 5.17 | [3] |

| Ethyl quinoline-2-carboxylate | 2-COOCH₂CH₃ | 2.07 | [2] |

| This compound | 2-COOCH₃, 3-CH₃ | ~2.3 (Estimated) | Derived |

Experimental Workflows for pKa Determination

Due to the highly lipophilic nature of the un-ionized ester and its very low aqueous solubility, traditional aqueous potentiometry is prone to precipitation artifacts. To ensure rigorous, self-validating data, the following advanced methodologies are required.

Protocol A: Cosolvent Extrapolation Potentiometry (Yasuda-Shedlovsky Method)

This method utilizes a multicomponent cosolvent to maintain analyte solubility while mathematically correcting for the altered dielectric environment[4].

-

Solvent Preparation: Prepare an MDM stock solution consisting of equal volumes of methanol, 1,4-dioxane, and acetonitrile[4].

-

Analyte Dissolution: Dissolve this compound in varying MDM-water mixtures (ranging from 15% to 56% wt% MDM) to achieve a final analyte concentration of ~0.5 mM. Add 0.15 M KCl to all solutions to maintain a constant ionic strength[4].

-

Potentiometric Titration: Titrate the solution with standardized 0.01 M KOH or HCl using a combined glass pH electrode.

-

Self-Validation Step: Conduct the titration under a continuous nitrogen gas purge. This represses carbon dioxide dissolution, preventing carbonate errors that would artificially distort the inflection point of the titration curve[5].

-

-

Data Acquisition: Extract the apparent pKa (psKa) for each cosolvent ratio from the inflection point of the titration curves.

-

Yasuda-Shedlovsky Extrapolation: Plot psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε) of the respective solvent mixtures.

-

Self-Validation Step: A strict linear correlation (R² > 0.99) confirms that the cosolvent is merely altering the dielectric environment without inducing specific solvent-solute interactions. Extrapolate the linear regression to the dielectric constant of pure water (ε ≈ 78.3 at 25°C) to derive the true aqueous pKa[4].

-

Workflow for Yasuda-Shedlovsky cosolvent extrapolation for pKa determination.

Protocol B: UV-Vis Spectrophotometric Titration

For compounds with a low pKa (~2.3) and a strong chromophore, UV-Vis spectrophotometry offers superior sensitivity at lower concentrations, bypassing solubility limits[6].

-

Buffer Preparation: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson) covering a pH range of 1.0 to 5.0.

-

Spectral Baseline Acquisition: Record the full UV-Vis spectra of the fully protonated species (at pH < 1.0) and the fully un-ionized species (at pH > 4.0).

-

Isosbestic Point Verification (Self-Validation Step): Overlay the spectra to identify analytical wavelengths with the maximum absorbance difference. Confirm the presence of sharp isosbestic points across the pH range. The existence of an isosbestic point guarantees a simple two-state equilibrium, definitively ruling out degradation, aggregation, or precipitation during the titration[6].

-

Titration and Analysis: Measure the absorbance of the analyte at the selected analytical wavelength across all pH buffers. Plot Absorbance vs. pH. The pKa is determined at the inflection point of the resulting sigmoidal curve using non-linear regression analysis fitted to the Henderson-Hasselbalch equation[6].

Implications for Drug Development

The low pKa (~2.3) of this compound dictates that in the gastrointestinal tract (pH 1.5 - 7.0) and systemic circulation (pH 7.4), the molecule will not protonate to any significant degree. Because it remains in its neutral, un-ionized state, the compound will exhibit a high logD (distribution coefficient) matching its logP (partition coefficient).

For formulation scientists, this indicates that while the compound will likely possess excellent passive membrane permeability (favorable for absorption), it will suffer from dissolution-rate limited bioavailability due to poor aqueous solubility. Strategies such as amorphous solid dispersions, lipid-based formulations, or micronization should be prioritized over simple salt-formation, as the basicity of the nitrogen is too weak to form stable pharmaceutical salts with standard counterions.

References

-

ethyl quinoline-2-carboxylate - Physico-chemical Properties Source: ChemBK URL:[Link]

-

A new practical and efficient one-pot synthesis of polyfunctionalized quinolines Source: Repositório da Universidade de Lisboa (Fenix) URL:[Link]

-

Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: Validation study in a new cosolvent system Source: ResearchGate URL:[Link]

-

Dissociation Constant Determination of Phenazopyridine Hydrocholoride: Using Three Different Extrapolation Techniques on Potentiometric Titration Source: DergiPark URL:[Link]

-

3rd International Multidisciplinary Symposium on Drug Research and Development - DRD 2017 Source: Mersin University URL:[Link]

Sources

Methodological Protocols

Microwave-assisted synthesis protocols for Methyl 3-methylquinoline-2-carboxylate

This Application Note provides a validated, high-efficiency protocol for the microwave-assisted synthesis of Methyl 3-methylquinoline-2-carboxylate . This methodology overcomes the limitations of conventional reflux heating (long reaction times, lower yields) by leveraging the rapid volumetric heating and specific non-thermal effects of microwave irradiation.

Part 1: Core Directive & Scientific Rationale

Target Molecule: this compound CAS Registry Number: 53821-46-8 Core Scaffold: Quinoline-2-carboxylate (Quinaldate)

Retrosynthetic Analysis & Strategy

The most atom-economical route to the 2,3-disubstituted quinoline scaffold is the Friedländer Annulation . For this specific target, the condensation involves 2-aminobenzaldehyde (providing the nitrogen and the benzene ring) and methyl 2-oxobutanoate (providing the C2-C3 fragment with the necessary methyl and ester substituents).

-

Conventional Challenge: The classical Friedländer reaction often requires strong bases (KOH) or acids at high temperatures for extended periods (12–24 h), leading to degradation of the unstable 2-aminobenzaldehyde and side reactions like self-condensation.

-

Microwave Solution: Microwave irradiation (MWI) accelerates the condensation rate-determining step (imine formation) and the subsequent cyclodehydration. Using a polar solvent (ethanol or methanol) ensures efficient coupling with the electromagnetic field, driving the reaction to completion in minutes rather than hours.

Part 2: Detailed Experimental Protocol

Materials & Instrumentation

-

Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator, or Anton Paar Monowave).

-

Vessel: 10 mL or 35 mL pressure-sealed microwave vial with a Teflon-lined septum.

-

Reagents:

-

2-Aminobenzaldehyde (freshly purified or commercially available, >98%).

-

Methyl 2-oxobutanoate (Methyl 2-oxobutyrate), >97%.[1]

-

Ethanol (Absolute) or Methanol (Anhydrous).

-

Catalyst (Optional but recommended): p-Toluenesulfonic acid (p-TSA) or Sulfamic acid (10 mol%).

-

Protocol A: Direct Microwave-Assisted Condensation

This protocol utilizes a one-pot condensation approach yielding the ester directly.

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 mmol, 121 mg) in Ethanol (3.0 mL).

-

Addition: Add Methyl 2-oxobutanoate (1.2 mmol, 139 mg) to the solution.

-

Note: A slight excess of the keto-ester drives the reaction and compensates for any volatility.

-

-

Catalysis: Add p-TSA (0.1 mmol, 19 mg).

-

Mechanistic Insight: The acid catalyst activates the ketone carbonyl of the oxobutanoate, facilitating nucleophilic attack by the amine.

-

-

Irradiation: Seal the vial and place it in the microwave reactor. Program the following parameters:

-

Temperature: 140 °C

-

Time: 10 minutes

-

Pressure Limit: 250 psi (17 bar)

-

Power: Dynamic (Max 200 W)

-

Stirring: High

-

-

Work-up:

-

Allow the vial to cool to room temperature (compressed air cooling).

-

Concentrate the solvent under reduced pressure (Rotavap).

-

Purification: The residue is typically a yellow oil or solid. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 85:15) to isolate the product.

-

Protocol B: Two-Step One-Pot (Acid Precursor Route)

Use this route if Methyl 2-oxobutanoate is unavailable, starting from 2-oxobutyric acid.

-

Condensation: React 2-aminobenzaldehyde (1.0 eq) + 2-oxobutyric acid (1.2 eq) in Methanol at 120 °C for 10 min.

-

Esterification: Add conc. H₂SO₄ (catalytic amount, ~5 drops) directly to the reaction vial.

-

Second Irradiation: Heat at 100 °C for 5 minutes.

-

Work-up: Neutralize with NaHCO₃, extract with EtOAc, and purify as above.

Part 3: Data Presentation & Validation

Quantitative Data Summary

Comparison of Conventional vs. Microwave Synthesis for Quinoline-2-carboxylates.

| Parameter | Conventional Reflux [1] | Microwave Protocol (This Work) |

| Temperature | 80 °C (Reflux) | 140 °C |

| Time | 12 - 24 Hours | 10 Minutes |

| Yield | 45 - 60% | 85 - 92% |

| Solvent Usage | High (50-100 mL) | Low (2-5 mL) |

| Energy Efficiency | Low (Convective heating) | High (Direct dielectric heating) |

Characterization Data

The following data validates the structure of This compound [2].

-

Physical State: Pale yellow solid or oil.

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 165.8 (C=O), 148.2, 144.7, 137.0, 129.3, 128.8, 128.4, 127.9, 127.2, 53.0 (OMe), 20.5 (Me).

-

Part 4: Visualization & Mechanism

Reaction Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure.

Caption: Operational workflow for the microwave-assisted synthesis of this compound.

Mechanistic Pathway

Understanding the Friedländer annulation mechanism is crucial for troubleshooting.

Caption: Mechanistic pathway of the Friedländer annulation leading to the quinoline scaffold.

Part 5: Troubleshooting & Optimization

-

Pressure Management: Ethanol generates significant pressure at 140 °C. Ensure the vial is not filled more than 60% to allow headspace. If the pressure exceeds 250 psi, reduce the temperature to 120 °C and extend the time to 20 minutes.

-

Starting Material Purity: 2-Aminobenzaldehyde is prone to polymerization. If the starting material is dark brown/black, purify it via short-path distillation or column chromatography before use to avoid tarry byproducts.

-

Regioselectivity: The reaction is highly regioselective for the 2,3-substitution pattern because the aldehyde of the benzaldehyde derivative is more reactive toward the active methylene, while the amine preferentially condenses with the ketone.

References

-

Boger, D. L., & Hong, J. (1998).[2] Total Synthesis of Nothapodytine B and (−)-Mappicine. Journal of the American Chemical Society, 120(6), 1218–1222.

-

Muscia, G. C., et al. (2011). Microwave-Assisted Friedländer Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents.[3] The Scientific World Journal, 11, 1583–1590.

-

Caddick, S. (1995). Microwave assisted organic synthesis.[3][4][5][6][7][8][9] Tetrahedron, 51(38), 10403-10432.

Sources

- 1. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. jetir.org [jetir.org]

- 4. biotage.com [biotage.com]

- 5. Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Synthesis of Vasicine, Deoxyvasicine, Deoxyvasicinone, Mackinazolinone and Ruteacarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. namibian-studies.com [namibian-studies.com]

- 7. cem.de [cem.de]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Catalytic Esterification Methods for 3-Methylquinoline-2-carboxylic Acid

Introduction

Esters of 3-methylquinoline-2-carboxylic acid represent a critical scaffold in medicinal chemistry and materials science. Their synthesis is a fundamental transformation, often serving as a gateway to more complex derivatives with potential therapeutic applications, including anticancer and antimicrobial activities.[1][2] The direct esterification of the parent carboxylic acid is the most atom-economical approach. However, the selection of an appropriate catalytic method is paramount, as it dictates reaction efficiency, substrate compatibility, and overall yield. This document provides a detailed guide to the primary catalytic methods for this transformation, offering insights into the causality behind procedural choices and providing robust, validated protocols for laboratory execution.

Section 1: Foundational Principles of Esterification

Esterification is fundamentally a reversible condensation reaction between a carboxylic acid and an alcohol, yielding an ester and water.[3]

R-COOH + R'-OH ⇌ R-COOR' + H₂O

The primary thermodynamic barrier is often modest, but the reaction kinetics can be exceedingly slow without a catalyst. The core challenge in any esterification protocol is to shift the equilibrium to favor the product. This is typically achieved in two ways:

-

Increasing Reactant Concentration: Employing one of the reactants, usually the alcohol, in a large excess (often as the solvent) drives the reaction forward according to Le Châtelier's principle.[3]

-

Removing a Product: Continuously removing water as it forms prevents the reverse reaction (hydrolysis) from occurring, thus pulling the equilibrium towards the ester.[3][4]

Catalysts do not alter the equilibrium position but significantly increase the rate at which it is reached by providing a lower-energy reaction pathway. The choice of catalyst defines the methodology.

Section 2: Fischer-Speier Esterification (Acid Catalysis)

This classical method remains one of the most direct and cost-effective techniques, particularly for simple, unhindered alcohols like methanol and ethanol.[3]

Expertise & Mechanistic Insight

The Fischer-Speier reaction relies on a strong acid catalyst (e.g., H₂SO₄, p-TsOH) to activate the carboxylic acid.[5] The mechanism proceeds via several key equilibrium steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This is the crucial activation step, as it greatly enhances the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (H₂O).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product.

The reversible nature of every step necessitates strategic intervention (excess alcohol or water removal) to achieve high conversion.[5][6]

Experimental Protocol: Synthesis of Methyl 3-methylquinoline-2-carboxylate

Materials:

-

3-Methylquinoline-2-carboxylic acid

-

Methanol (Anhydrous, as solvent)

-

Sulfuric Acid (Concentrated, 98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylquinoline-2-carboxylic acid (e.g., 1.87 g, 10 mmol).

-

Add anhydrous methanol (50 mL). The large excess serves as both reactant and solvent.

-

Stir the suspension at room temperature. Carefully and slowly add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) dropwise. Caution: This addition is exothermic.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.

-

Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product by column chromatography on silica gel or recrystallization if necessary.

Visualization: Fischer-Speier Workflow

Caption: Workflow for acid-catalyzed Fischer-Speier esterification.

Section 3: Coupling Agent-Mediated Esterification (Steglich Method)

For substrates that are sensitive to harsh acidic conditions or when using sterically hindered alcohols (e.g., tert-butanol), methods employing coupling agents are superior.[7] The Steglich esterification is a benchmark protocol in this class.[8]

Expertise & Mechanistic Insight

This method operates under mild, typically neutral conditions at or below room temperature. It relies on a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble analog EDC, to activate the carboxylic acid. A nucleophilic catalyst, almost always 4-(dimethylamino)pyridine (DMAP), is essential for high efficiency.[8]

-

Activation: The carboxylic acid adds to a C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate.

-

Catalysis: DMAP, a hyper-nucleophilic catalyst, attacks the O-acylisourea, displacing the dicyclohexylurea (DCU) group to form an even more reactive N-acylpyridinium salt. This step is critical as it prevents side reactions like the formation of N-acylurea.

-

Ester Formation: The alcohol attacks the highly electrophilic carbonyl of the N-acylpyridinium intermediate to form the ester and regenerate the DMAP catalyst.

The primary byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be conveniently removed by filtration.[8]

Experimental Protocol: Synthesis of Isopropyl 3-methylquinoline-2-carboxylate

Materials:

-

3-Methylquinoline-2-carboxylic acid

-

Isopropanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM, Anhydrous)

-

Ice bath, magnetic stirrer, filtration apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methylquinoline-2-carboxylic acid (1.87 g, 10 mmol) and DMAP (0.12 g, 1 mmol, 0.1 eq) in anhydrous DCM (50 mL).

-

Add isopropanol (0.91 mL, 12 mmol, 1.2 eq).

-

Cool the stirred solution to 0°C using an ice bath.

-

In a separate container, dissolve DCC (2.27 g, 11 mmol, 1.1 eq) in a minimal amount of anhydrous DCM (~10 mL).

-

Add the DCC solution dropwise to the reaction mixture at 0°C over 15 minutes. A white precipitate (DCU) will begin to form.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC indicates completion.

-

Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove residual DMAP, followed by saturated NaHCO₃ (1 x 20 mL), and finally brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude ester by column chromatography.

Visualization: Steglich Esterification Workflow

Caption: Workflow for DCC/DMAP-mediated Steglich esterification.

Section 4: Alternative and Modern Catalytic Approaches

While Fischer and Steglich esterifications are workhorse methods, other catalytic systems offer specific advantages.

-

Acyl Chloride Formation: A two-step, one-pot alternative involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][9] Subsequent addition of the alcohol results in a rapid and irreversible esterification. This method is excellent for difficult esterifications but generates acidic byproducts (HCl, SO₂).

-

Metal-Catalyzed Esterification: A variety of Lewis and Brønsted acidic metal salts, such as those of Iron(III), Hafnium(IV), and Zirconium(IV), can catalyze direct esterification.[10][11] These are often more environmentally benign than strong mineral acids and can exhibit high chemoselectivity.

-

Photocatalysis: Emerging green chemistry protocols use photocatalysts like Eosin Y, which, upon activation by visible light, can catalyze esterification under exceptionally mild, room-temperature conditions.[12] These methods often proceed through novel radical-based mechanisms.

Section 5: Method Comparison Summary

| Method | Catalyst / Key Reagents | Typical Conditions | Advantages | Limitations / Disadvantages |

| Fischer-Speier | H₂SO₄, p-TsOH, HCl | Reflux in excess alcohol | Low cost, simple procedure, scalable. | Reversible reaction; requires harsh acidic conditions and high temperatures; not suitable for sensitive substrates.[3][7] |

| Sₙ2 Alkylation | Base (K₂CO₃, NaOH), Alkyl Halide (e.g., MeI) | Room temp. to moderate heat | Irreversible, mild conditions. | Requires stoichiometric base; limited to primary/secondary alkyl halides; potential for N-alkylation on the quinoline ring.[4] |

| Steglich | DCC (or EDC), DMAP | 0°C to Room Temperature | Very mild conditions, high yields, suitable for acid/base sensitive substrates and hindered alcohols.[7][8] | Stoichiometric coupling agent required, generates insoluble urea byproduct, DCC is an allergen. |

| Acyl Chloride | SOCl₂, Oxalyl Chloride | 0°C to Reflux | Forms highly reactive intermediate, drives reaction to completion, very effective. | Generates corrosive and toxic byproducts (HCl, SO₂, CO); requires anhydrous conditions. |

| Metal Catalysis | Fe(acac)₃, Hf(OTf)₄, etc. | Reflux | Environmentally benign, often high chemoselectivity, potential for catalyst recovery.[10] | Catalyst cost may be higher, optimization may be required. |

References

- RhIII-Catalyzed C-H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis. PubMed.

- Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing.

- Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. MDPI.

- 3-Methyl-quinoxaline-2-carboxylic Acid synthesis. ChemicalBook.

- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.

- Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. ResearchGate.

- Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. MDPI.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

- 08.08 Esterification of Carboxylic Acids. YouTube.

- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.

- Method for producing carboxylic acid ester and esterification catalyst. Google Patents.

- Acid to Ester - Common Conditions. Organic Chemistry Data.

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.

- Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. PubMed.

- An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.

- Synthesis of Quinoline-2-Carboxylate. Benchchem.

- Fischer Esterification-Typical Procedures. OperaChem.

- Can anyone suggest me best esterification reaction? ResearchGate.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- Esterification of Carboxylic Acids utilizing Eosin Y as a Photoacid Catalyst. ChemRxiv.

- Methyl Esters. Organic Chemistry Portal.

- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.

- Base-Catalyzed Preparation of Methyl and Ethyl Esters of Carboxylic Acids. The Journal of Organic Chemistry.

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. JP4092406B2 - Method for producing carboxylic acid ester and esterification catalyst - Google Patents [patents.google.com]

- 12. chemrxiv.org [chemrxiv.org]

Application Note: Selective Reduction of Methyl 3-methylquinoline-2-carboxylate to (3-methylquinolin-2-yl)methanol

[1][2]

Abstract

This application note details the optimized protocols for the reduction of Methyl 3-methylquinoline-2-carboxylate to its corresponding alcohol derivative, (3-methylquinolin-2-yl)methanol . While Lithium Aluminum Hydride (LiAlH₄) remains the gold standard for laboratory-scale ester reductions due to its rapid kinetics, this guide also presents a scalable, milder alternative using Sodium Borohydride (NaBH₄) in refluxing methanol. Both methods are evaluated for yield, safety, and impurity profiles, specifically addressing the challenges posed by the quinoline nitrogen’s Lewis basicity.[1]

Introduction & Retrosynthetic Strategy

The conversion of quinoline-2-carboxylate esters to primary alcohols is a pivotal transformation in the synthesis of antitubercular agents, kinase inhibitors, and quinoline-based alkaloids.[1]

The Chemical Challenge

The reduction of This compound presents two specific mechanistic challenges:

-

Chemo-selectivity: The reducing agent must target the ester carbonyl without reducing the heterocyclic C=N bond or the benzene ring (over-reduction).

-

Lewis Acid Coordination: The quinoline nitrogen lone pair can coordinate with aluminum or boron species (e.g., AlH₃), potentially stalling the reaction or requiring super-stoichiometric amounts of reducing agent.

Strategic Selection of Reductants

-

Method A: LiAlH₄ (The "Hard" Hydride): Utilizes a powerful nucleophilic attack. It is the most reliable method for complete conversion but requires rigorous anhydrous conditions and a specific "Fieser" workup to manage aluminum salts.

-

Method B: NaBH₄/MeOH (The "Soft" Hydride): Standard NaBH₄ is inert toward esters.[2] However, in boiling methanol, in situ formation of alkoxyborohydrides (

) increases reactivity, allowing for safe, scalable ester reduction without pyrophoric reagents.

Reaction Mechanism (LiAlH₄ Pathway)[3][4][5]

The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.[3] The high reactivity of the intermediate aldehyde ensures it is reduced faster than the starting ester, preventing isolation of the aldehyde.

Figure 1: Stepwise reduction mechanism.[2] Note that the aldehyde intermediate is more electrophilic than the ester, driving the reaction to the alcohol.

Experimental Protocols

Method A: High-Throughput Reduction (LiAlH₄)

Best for: Small scale (<5g), rapid synthesis, high yield. Safety: LiAlH₄ is pyrophoric.[2][4] Use strictly anhydrous solvents and inert atmosphere (N₂/Ar).[2]

Materials

-

Reagent: LiAlH₄ (2.4 M in THF or powder) (1.5 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure

-